Home > Products > Screening Compounds P15332 > 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol
4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol - 2090173-69-4

4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol

Catalog Number: EVT-1773619
CAS Number: 2090173-69-4
Molecular Formula: C7H7N5O
Molecular Weight: 177.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione (YM90K)

Compound Description: YM90K is a potent and selective antagonist for α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA)/kainate receptors. It exhibits neuroprotective effects against AMPA- or kainate-induced neurotoxicity and shows anticonvulsant activity in animal models.

Relevance: While YM90K features a quinoxalinedione core instead of the pyridazin-3-ol found in 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol, both compounds share the crucial 1H-imidazol-1-yl substituent. This shared feature suggests potential similarities in their binding interactions with biological targets. Additionally, research on YM90K and its derivatives explored the structure-activity relationship of 6- and 7-substituted 2,3(1H,4H)-quinoxalinedione derivatives, offering valuable insights for understanding the potential pharmacological profile of compounds like 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol.

6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-pyrido[2,3-b]pyrazinedione (8c)

Compound Description: Compound 8c is a potent AMPA receptor antagonist with improved selectivity against the glycine site compared to YM90K. It also demonstrates in vivo activity by protecting against sound-induced seizures in mice.

1-Hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione (11a)

Compound Description: Compound 11a displays high affinity for the AMPA receptor with improved potency compared to both YM90K and NBQX. It also exhibits significant selectivity for AMPA receptors over N-methyl-D-aspartate (NMDA) receptors and the glycine site on NMDA receptors.

4-Amino-1-(β-D-ribofuranosyl)imidazo[4,5-d]pyridazin-7-one (1)

Compound Description: This compound was synthesized and evaluated for its biological activity. The study focused on exploring synthetic pathways and did not explicitly report the compound's biological activity.

Overview

4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol is a heterocyclic compound that incorporates both pyridazine and imidazole moieties, which are known for their diverse biological activities. This compound is classified under substituted pyridazines, which are of significant interest in medicinal chemistry due to their potential therapeutic applications, including antimicrobial and anticancer properties.

Source

The compound can be synthesized through various chemical reactions involving pyridazine derivatives and imidazole. Research indicates that it can be prepared by reacting 6-aryl-4,5-dihydropyridazin-3-one with formaldehyde and secondary cyclic amines, such as imidazole .

Classification

4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol belongs to the class of pyridazinones and imidazole derivatives. These compounds are often explored for their pharmacological properties, including their roles as enzyme inhibitors and in the treatment of various diseases.

Synthesis Analysis

Methods

The synthesis of 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol typically involves the following steps:

  1. Starting Materials: The reaction begins with 6-aryl-4,5-dihydropyridazin-3-one as the primary substrate.
  2. Reagents: Formaldehyde and a secondary amine (such as imidazole) are used as reagents.
  3. Reaction Conditions: The mixture is usually refluxed in ethanol for several hours after being allowed to stand overnight at room temperature. The progress of the reaction can be monitored using thin-layer chromatography (TLC) .

Technical Details

The synthesis may yield varying results based on the specific conditions employed, including temperature, solvent choice, and the nature of the aryl group used in the starting material. A typical yield reported for similar reactions is around 70% .

Molecular Structure Analysis

Structure

The molecular structure of 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol features:

  • A pyridazine ring connected to an imidazole group.
  • An amino group at the 4-position of the pyridazine.

This structure contributes to its biological activity by allowing for multiple sites of interaction with biological targets.

Data

The molecular formula is C8H9N5OC_8H_9N_5O, with a molecular weight of approximately 189.19 g/mol. The compound's structural characteristics include:

  • Pyridazine core: Contributes to stability and potential interactions in biological systems.
  • Imidazole ring: Enhances solubility and reactivity due to its polar nature .
Chemical Reactions Analysis

Reactions

4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol can participate in various chemical reactions, including:

  1. Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  2. Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.
  3. Reduction Reactions: The nitro or carbonyl groups present in derivatives can be reduced to amines or alcohols.

Technical Details

The reactivity of this compound is influenced by the presence of functional groups that can stabilize or destabilize intermediates during these reactions.

Mechanism of Action

Process

The mechanism of action for compounds like 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol typically involves:

  1. Target Interaction: Binding to specific enzymes or receptors, potentially inhibiting their activity.
  2. Biochemical Pathways: Modulating key biochemical pathways involved in disease processes, such as inflammation or cell proliferation.

Data

Studies have shown that imidazole-containing compounds often exhibit significant biological activity due to their ability to mimic natural substrates or inhibitors within cellular pathways .

Physical and Chemical Properties Analysis

Physical Properties

4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol is characterized by:

  • Appearance: Typically exists as a solid at room temperature.
  • Solubility: Soluble in polar solvents such as water and ethanol due to its polar functional groups.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amino group.

Relevant data from studies indicate that similar compounds exhibit a range of melting points and boiling points depending on their substituents .

Applications

Scientific Uses

4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol has potential applications in several fields:

  1. Medicinal Chemistry: Investigated for its role as an antimicrobial agent and potential anticancer drug.
  2. Pharmaceutical Development: Used in the design of new drugs targeting specific diseases due to its structural versatility.
  3. Biochemical Research: Serves as a tool compound for studying enzyme mechanisms and cellular processes involving imidazole derivatives.

Research continues into optimizing its synthesis and exploring its full therapeutic potential across various biomedical applications .

Introduction to 4-Amino-6-(1H-Imidazol-1-yl)Pyridazin-3-ol

Structural Significance of Pyridazine-Imidazole Hybrid Scaffolds in Medicinal Chemistry

The molecular architecture of 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol (chemical formula: C₇H₇N₅O; molecular weight: 177.17 g/mol) exemplifies strategic hybridization in modern drug design [2]. This compound integrates two nitrogen-rich heterocycles: a pyridazin-3-ol core and an imidazole ring connected at the 6-position. The pyridazinone moiety provides a semi-planar scaffold with hydrogen-bonding capabilities via its carbonyl-like enol group and the exocyclic amino substituent. Meanwhile, the imidazole ring introduces a sp²-hybridized nitrogen (N1) capable of acting as a hydrogen bond acceptor, and the N3-H nitrogen can serve as a donor, creating versatile supramolecular recognition properties [8].

  • Electronic and Tautomeric Properties: The molecule exhibits prototropic tautomerism, with the pyridazin-3-ol unit favoring the lactam form (pyridazinone) in physiological conditions. This establishes an intramolecular hydrogen-bonding network between N2-H and the carbonyl oxygen, enhancing membrane permeability. The imidazole’s pKₐ (~6.8) allows partial protonation at physiological pH, facilitating interactions with acidic residues in target proteins [2] .

  • Supramolecular Interactions: Crystallographic studies of analogs reveal that the amino group engages in donor interactions with aspartate/glutamate residues, while the imidazole nitrogen coordinates transition metals or forms salt bridges. This dual functionality enables targeting of enzymes with deep hydrophobic pockets adjacent to polar catalytic sites, as observed in fatty acid-binding proteins and heme oxygenases [3] [8].

Table 1: Structural and Physicochemical Profile

PropertyValue/DescriptorSource/Reference
IUPAC Name4-amino-6-(1H-imidazol-1-yl)pyridazin-3(2H)-one [2]
Molecular FormulaC₇H₇N₅O [1] [2]
Molecular Weight177.17 g/mol [1]
Canonical SMILESNC1=CC(=NN=C1O)N1C=CN=C1 [2]
Hydrogen Bond Donors3 (2×N–H, 1×O–H)Calculated from structure
Hydrogen Bond Acceptors5 (3 ring N, 1 carbonyl O, 1 imidazole N)Calculated from structure
Topological Polar Surface Area98.7 Ų [2]

Historical Context and Emergence in Heterocyclic Compound Research

Pyridazinone chemistry emerged prominently in the 1970s with cardiovascular agents like 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]pyridazinone, which demonstrated antihypertensive effects via PDE-III inhibition . The incorporation of imidazole began gaining traction in the 2000s to exploit its metalloenzyme-targeting capabilities. 4-Amino-6-(1H-imidazol-1-yl)pyridazin-3-ol arose from scaffold-hopping strategies in the 2010s, where classical pyrimidine cores in FABP4 inhibitors were replaced with pyridazinones to enhance synthetic accessibility and modulate electronic profiles [3].

A pivotal shift occurred when in silico analyses identified pyridazine-imidazole hybrids as high-value scaffolds for protein-protein interaction inhibition. Their capacity to disrupt interfaces in cytokine signaling (e.g., JAK-STAT pathways) and lipid transport (e.g., FABP4) spurred synthesis programs targeting cancer and metabolic diseases [3] [9]. The CAS registry (2090173-69-4) formalized this compound’s identity in 2017, coinciding with reports of its FABP4 inhibitory activity at IC₅₀ values of <10 μM in enzyme assays [2] [3].

Rationale for Targeting Dual Pharmacophoric Motifs in Drug Design

The fusion of pyridazinone and imidazole creates complementary pharmacophoric elements that address multi-factorial diseases:

  • Synergistic Target Engagement: In FABP4 inhibition, the pyridazinone anchors to the fatty acid-binding cavity via hydrogen bonds with Arg126 and Tyr128, while the imidazole penetrates a hydrophobic subpocket, achieving Kᵢ values of 2–5 μM in novel anticancer agents [3]. For heme oxygenase-1 (HO-1), the imidazole chelates the heme iron, and the pyridazinone’s amino group forms water-mediated contacts with Gln183, reducing IC₅₀ by 15-fold compared to imidazole-alone inhibitors [8].
  • Enhanced Selectivity Profiles: The scaffold’s planar geometry enables selective kinase inhibition. In JAK2 binding, the imidazole occupies the adenine region, while the pyridazinone extends toward the solvent front, avoiding conserved hinge regions that cause off-target effects. This conferred 8× selectivity over JAK3 in in vitro screens [9].

  • Polypharmacology Potential: Molecular dynamics simulations reveal distinct binding poses in FABP4 (cytosolic) versus HO-1 (membrane-associated), demonstrating context-dependent adaptability. This "chameleonic" behavior underpins applications in cancer (FABP4-driven metastasis) and inflammatory disorders (HO-1 overexpression) with a single chemical entity [3] [8].

Table 2: Key Biological Targets and Binding Attributes

Target ProteinBinding InteractionsBiological Effect
FABP4 (Fatty Acid-Binding Protein 4)Pyridazinone NH₂ → Arg126; Imidazole → Phe16, Ala33 hydrophobic pocketInhibits lipid transport, reducing cancer cell invasion [3]
HO-1 (Heme Oxygenase-1)Imidazole → Heme iron; Pyridazinone C=O → Gln183 via H₂OSuppresses oxidative stress responses; potential in chemo-adjuvant therapy [8]
JAK2 (Janus Kinase 2)Imidazole → ATP pocket; Pyridazinone → P-loop residuesModulates immune signaling pathways [9]

Table 3: Synthetic Methodologies for Pyridazine-Imidazole Hybrids

MethodReaction SequenceYield RangeAdvantages
Pd-Catalyzed C–N Coupling6-Chloro-4-aminopyridazin-3-ol + Imidazole → Ligand-free Pd(OAc)₂, K₂CO₃, DMSO70–85%Scalable; avoids protecting groups [7]
Cyclocondensationγ-Ketoacids + Aminohydrazides → Hydrazone formation/cyclization40–65%Single-pot operation; diverse R-group tolerance
Microwave-Assisted SynthesisImidazole-4-carbaldehyde + Malononitrile derivatives → Cyclization under irradiation75–92%Rapid (30 min); high purity [10]

Conclusion of Introduction4-Amino-6-(1H-imidazol-1-yl)pyridazin-3-ol embodies the evolution of bifunctional heterocycles in precision drug design. Its structural duality enables programmable target interactions across oncology, immunology, and metabolic disease paradigms, positioning it as a versatile scaffold for next-generation therapeutics.

Properties

CAS Number

2090173-69-4

Product Name

4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol

IUPAC Name

5-amino-3-imidazol-1-yl-1H-pyridazin-6-one

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C7H7N5O/c8-5-3-6(10-11-7(5)13)12-2-1-9-4-12/h1-4H,(H2,8,10)(H,11,13)

InChI Key

AUJGBAWAYKZHFS-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)C2=NNC(=O)C(=C2)N

Canonical SMILES

C1=CN(C=N1)C2=NNC(=O)C(=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.